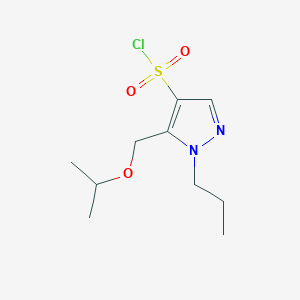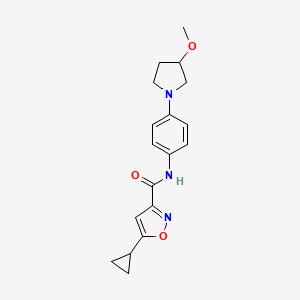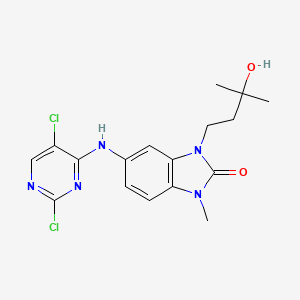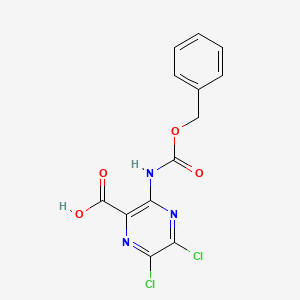
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, also known as PPS-211, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPS-211 is a sulfonyl chloride derivative that has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it has been proposed that 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of using 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in a wide range of physiological processes. Another advantage is its ability to inhibit MMPs, which are involved in the degradation of extracellular matrix proteins. However, one limitation of using 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the study of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride. One direction is the development of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, which may lead to the development of new drugs that target the NF-κB pathway and MMPs. Additionally, the use of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride as a diagnostic tool for cancer should be further explored.
合成方法
The synthesis of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the reaction of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonic acid with thionyl chloride. The resulting product is a white crystalline powder with a molecular weight of 327.84 g/mol.
科学研究应用
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been studied for its potential use as a diagnostic tool for cancer.
属性
IUPAC Name |
5-(propan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-5-13-9(7-16-8(2)3)10(6-12-13)17(11,14)15/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZOVVLTLYIPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2704304.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)


![N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2704311.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide](/img/structure/B2704313.png)
![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2704314.png)
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2704316.png)

![N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B2704322.png)